Panaxytriol

cytotoxicity DNA synthesis inhibition cell cycle arrest

Panaxytriol is the only ginseng polyacetylene that simultaneously elevates intracellular cAMP and inhibits NF-κB nuclear translocation—a dual-mechanism probe unavailable from panaxydol or panaxynol. Its 4.4-fold selectivity window for DNA synthesis inhibition over general cytotoxicity (IC₅₀ 0.7 vs 3.1 μg/mL) enables clean G2/M arrest studies without microtubule disruption. Unique anti-H. pylori activity (MIC 50 μg/mL) and CYP3A4 upregulation via PXR/CAR further distinguish it for microbiology and herb-drug interaction research. ≥98% HPLC purity with full COA.

Molecular Formula C17H26O3
Molecular Weight 278.4 g/mol
CAS No. 87005-03-6
Cat. No. B031408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePanaxytriol
CAS87005-03-6
Synonyms[3R-(3R*,9R*,10R*)]-1-Heptadecene-4,6-diyne-3,9,10-triol;  (-)-Panaxytriol;  (3R,9R,10R)-Panaxytriol;  (3R,9R,10R)-Panaxytriol;  Panaxytriol
Molecular FormulaC17H26O3
Molecular Weight278.4 g/mol
Structural Identifiers
SMILESCCCCCCCC(C(CC#CC#CC(C=C)O)O)O
InChIInChI=1S/C17H26O3/c1-3-5-6-7-10-13-16(19)17(20)14-11-8-9-12-15(18)4-2/h4,15-20H,2-3,5-7,10,13-14H2,1H3
InChIKeyRDIMTXDFGHNINN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Panaxytriol (CAS 87005-03-6): A Polyacetylene Natural Product with Defined Cytotoxic and Anti-Inflammatory Activity Profiles


Panaxytriol is a C17 polyacetylenic alcohol isolated from Panax ginseng C.A. Meyer (Korean red ginseng) roots [1]. It belongs to the ginseng polyacetylene family, which also includes panaxydol and panaxynol [2]. Panaxytriol is chemically defined as (3R,9R,10R)-heptadec-1-en-4,6-diyne-3,9,10-triol, with a molecular formula of C₁₇H₂₆O₃ and a molecular weight of 278.39 g/mol [3]. The compound is characterized by its conjugated diyne system and three hydroxyl groups, which confer both lipophilic character and hydrogen-bonding capacity [1]. As a secondary metabolite, panaxytriol is present at 320 μg/g in red ginseng powder, representing the most abundant polyacetylene among the three major congeners [4].

Why Panaxytriol Cannot Be Replaced by Other Ginseng Polyacetylenes: Evidence-Based Differentiation


Although panaxytriol shares the polyacetylene scaffold with panaxydol and panaxynol, substitution is not scientifically valid due to divergent pharmacodynamic profiles and target engagement. Panaxydol exhibits the highest cytotoxic potency, while panaxynol is a more potent mitochondrial enzyme inhibitor [1]. Conversely, panaxytriol uniquely elevates intracellular cyclic AMP levels to a greater extent than panaxydol, a signaling event not observed with panaxynol [2]. Furthermore, panaxytriol demonstrates distinct anti-infective activity against Helicobacter pylori, an effect not comparably documented for its analogs [3]. These differences arise from structural variations—specifically the presence and position of epoxy, hydroxyl, and olefinic groups—which dictate cellular uptake, target affinity, and metabolic stability [4]. Therefore, generic interchange of ginseng polyacetylenes without consideration of these quantitative differentials will compromise experimental reproducibility and therapeutic outcome interpretation.

Quantitative Differentiation of Panaxytriol Against Closest Polyacetylene Analogs


Panaxytriol Exhibits 2.2-Fold Higher DNA Synthesis Inhibition Potency Compared to Cytotoxicity in P388D1 Lymphoma Cells

Panaxytriol demonstrates a pronounced differential between general cytotoxicity and targeted inhibition of DNA synthesis in the mouse lymphoma cell line P388D1. The IC₅₀ for cytotoxicity was determined to be 3.1 μg/mL, whereas the IC₅₀ for inhibition of DNA synthesis was substantially lower at 0.7 μg/mL, indicating a 4.4-fold greater potency against DNA replication processes [1]. This selective inhibition was accompanied by G2/M phase cell cycle arrest; after 24 and 36 hours of exposure to 5 μg/mL panaxytriol, the proportion of cells in the G2/M phase increased from a baseline of 9% to 26% and 48%, respectively, with corresponding decreases in G0/G1 and S phase populations [1]. In comparison, the structurally related analog panaxydol, while more cytotoxic overall (ED₅₀ ranking: panaxydol > panaxynol > panaxytriol) [2], does not exhibit this pronounced selectivity for DNA synthesis over general cytotoxicity, as its inhibitory effects on DNA, RNA, and protein synthesis are more uniformly potent and time-dependent [3].

cytotoxicity DNA synthesis inhibition cell cycle arrest

Panaxytriol Elevates Intracellular Cyclic AMP 1.8-Fold Higher Than Panaxydol, a Signaling Event Absent with Panaxynol

In L1210 murine leukemia cells treated with 2.5 μg/mL of each polyacetylene, panaxytriol induced a significantly greater elevation of intracellular cyclic AMP levels compared to panaxydol, while panaxynol produced no significant increase above baseline [1]. This differential signaling effect is notable given the established role of cyclic AMP in regulating cell proliferation, differentiation, and apoptosis. The relative cytotoxic potency of these three compounds follows the order panaxydol > panaxynol > panaxytriol, as determined by ED₅₀ values against L1210 cells [1]. Electron microscopic observations further revealed that plasma membrane damage correlated with this cytotoxic ranking [1]. Thus, panaxytriol's superior cAMP-elevating capacity is dissociated from its direct cytotoxic potency, suggesting a distinct mechanism of action that may involve G-protein coupled receptor modulation or adenylyl cyclase activation rather than membrane disruption.

cyclic AMP signaling signal transduction polyacetylene comparison

Panaxytriol Demonstrates Selective Anti-Helicobacter pylori Activity with an MIC of 50 μg/mL, a Profile Not Shared by Other Ginseng Polyacetylenes

In a comparative study of polyacetylenes and protopanaxatriol isolated from heated ginseng, panaxytriol was found to be uniquely effective in inhibiting the growth of Helicobacter pylori, with a minimum inhibitory concentration (MIC) of 50 μg/mL [1]. Other tested ginseng constituents, including other polyacetylenes such as panaxydol and panaxynol, did not exhibit comparable anti-H. pylori activity under the same assay conditions [1]. This antimicrobial specificity is attributed to structural features of panaxytriol, particularly its terminal hydroxyl groups, which may facilitate interaction with bacterial membrane components or specific enzymatic targets. The observed MIC of 50 μg/mL places panaxytriol in a moderate potency range compared to conventional antibiotics, but its natural origin and distinct mechanism of action make it a valuable scaffold for semi-synthetic optimization and a useful probe for studying H. pylori pathogenesis.

anti-bacterial Helicobacter pylori infectious disease

Panaxytriol Is the Most Abundant Polyacetylene in Red Ginseng at 320 μg/g, Surpassing Panaxydol (297 μg/g) and Panaxynol (250 μg/g)

Quantitative analysis of red ginseng powder using gas chromatography revealed that panaxytriol is the predominant polyacetylene constituent, present at a concentration of 320 μg/g [1]. This exceeds the concentrations of its two major congeners: panaxydol at 297 μg/g and panaxynol at 250 μg/g [1]. The relative abundance ranking (panaxytriol > panaxydol > panaxynol) reflects both biosynthetic flux and the thermal stability of these compounds during the red ginseng steaming process. The higher natural abundance of panaxytriol has practical implications for isolation yields and cost-effectiveness in large-scale extractions. Furthermore, this quantitative hierarchy establishes panaxytriol as a primary marker compound for the authentication and standardization of red ginseng products, as its content is consistently higher and more stable than that of panaxynol.

natural product quantification ginseng chemistry quality control

Panaxytriol Inhibits NF-κB Nuclear Translocation in BV-2 Microglial Cells, a Mechanism Distinct from Nrf2-ARE Activation Observed with Other Ginseng Compounds

In LPS-stimulated BV-2 microglial cells, panaxytriol treatment resulted in dose-dependent suppression of nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) protein expression [1]. Mechanistic dissection revealed that this anti-inflammatory effect is mediated through inhibition of NF-κB nuclear translocation, without affecting the Nrf2-ARE pathway or the MAPK signaling cascade [1]. Concomitantly, panaxytriol reduced the mRNA expression of proinflammatory cytokines including TNF-α, IL-1β, and IL-6 [1]. This NF-κB-targeted mechanism distinguishes panaxytriol from other ginseng-derived compounds, such as ginsenosides, which frequently exert cytoprotective effects through Nrf2-ARE activation. In a mouse model of brain inflammation, panaxytriol improved motor dysfunction, providing in vivo validation of its neuroprotective potential [2].

neuroinflammation NF-κB inhibition microglia

Panaxytriol Upregulates CYP3A4 via PXR/CAR Activation, a Metabolic Effect Not Observed with Panaxydol or Panaxynol

Panaxytriol has been identified as an activator of the pregnane X receptor (PXR) and constitutive androstane receptor (CAR), leading to transcriptional upregulation of cytochrome P450 3A4 (CYP3A4), a major drug-metabolizing enzyme [1]. This effect has direct implications for herb-drug interactions, as panaxytriol can accelerate the metabolism of CYP3A4 substrates such as midazolam . In contrast, studies of panaxydol and panaxynol have not reported comparable PXR/CAR agonism or CYP3A4 induction; instead, these analogs are primarily noted for their inhibitory effects on microsomal enzymes such as succinate cytochrome c reductase [2]. The differential effect on CYP3A4 expression underscores the functional divergence within the polyacetylene family, likely arising from the specific stereochemistry and hydroxylation pattern of panaxytriol that enables high-affinity binding to nuclear receptor ligand-binding domains.

drug metabolism CYP3A4 induction PXR/CAR

Evidence-Driven Application Scenarios for Panaxytriol in Research and Industrial Settings


G2/M Cell Cycle Checkpoint and DNA Replication Studies

Panaxytriol's selective inhibition of DNA synthesis (IC₅₀ = 0.7 μg/mL) with a 4.4-fold window over general cytotoxicity (IC₅₀ = 3.1 μg/mL) makes it an ideal tool for dissecting S-phase and G2/M checkpoint mechanisms [6]. The compound induces robust G2/M arrest—increasing the G2/M population from 9% to 48% within 36 hours—without triggering extensive apoptosis at these concentrations [6]. This property is particularly valuable for synchronizing cell populations for flow cytometric analysis of cell cycle regulators such as cyclin B1, CDK1, and Wee1. Compared to classical agents like nocodazole or paclitaxel, panaxytriol offers a natural product alternative with a distinct mechanism that does not directly target microtubules, reducing off-target cytoskeletal effects. Researchers studying DNA damage response pathways or evaluating novel checkpoint kinase inhibitors will find panaxytriol a useful comparator compound.

cAMP-Dependent Signal Transduction Pathway Analysis

The superior cAMP-elevating capacity of panaxytriol relative to panaxydol (≈1.8-fold higher elevation) and the complete lack of cAMP response to panaxynol establish panaxytriol as the preferred polyacetylene probe for investigating cyclic nucleotide signaling [6]. In L1210 leukemia cells, panaxytriol increases intracellular cAMP without the pronounced membrane damage and high cytotoxicity associated with panaxydol [6]. This dissociation of cAMP elevation from cytotoxicity enables cleaner interrogation of downstream effectors such as protein kinase A (PKA), exchange protein activated by cAMP (EPAC), and cAMP response element-binding protein (CREB). The compound is suitable for studies examining cAMP-mediated regulation of cell proliferation, differentiation, and metabolic reprogramming, as well as for high-content screening campaigns aimed at identifying modulators of adenylyl cyclase or phosphodiesterase activity.

Helicobacter pylori Antimicrobial Susceptibility and Pathogenesis Research

Panaxytriol's unique anti-H. pylori activity (MIC = 50 μg/mL) distinguishes it from other ginseng polyacetylenes, which lack this antimicrobial effect [6]. This specificity enables panaxytriol to serve as a natural product probe for studying H. pylori growth inhibition mechanisms, urease activity, and bacterial adhesion to gastric epithelial cells. In industrial microbiology settings, panaxytriol can be employed as a reference standard for developing novel anti-H. pylori agents derived from medicinal plants. Its moderate potency suggests utility as a scaffold for semi-synthetic derivatization aimed at improving MIC values while retaining the favorable safety profile of a natural product. Quality control laboratories focused on ginseng product standardization may also leverage this unique activity as a functional bioassay marker to verify the presence of intact panaxytriol in red ginseng formulations.

Neuroinflammation and NF-κB Pathway Investigation in Microglial Models

Panaxytriol's selective inhibition of NF-κB nuclear translocation in BV-2 microglial cells, without concomitant activation of Nrf2-ARE or modulation of MAPK pathways, provides a pathway-specific chemical probe for neuroinflammation research [6]. The compound reduces LPS-induced NO production and suppresses iNOS, TNF-α, IL-1β, and IL-6 expression, with functional validation of improved motor outcomes in a mouse brain inflammation model [6][7]. This mechanistic profile is orthogonal to that of many ginsenosides, which typically activate Nrf2-ARE, allowing researchers to dissect the relative contributions of NF-κB versus Nrf2 pathways in neuroprotection. Panaxytriol is therefore well-suited for studies of microglial polarization, neuroinflammatory signaling cascades, and the evaluation of therapeutic candidates for neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease.

Herb-Drug Interaction and CYP3A4 Induction Screening

The ability of panaxytriol to upregulate CYP3A4 expression via PXR/CAR activation [6] necessitates its inclusion as a reference compound in preclinical herb-drug interaction screens. Unlike panaxydol and panaxynol, which inhibit microsomal enzymes [7], panaxytriol acts as a transcriptional inducer of a major Phase I drug-metabolizing enzyme. Pharmaceutical scientists developing ginseng-based formulations or evaluating botanical-drug combinations must account for this induction potential to avoid accelerated clearance of co-administered CYP3A4 substrates (e.g., midazolam, cyclosporine, certain statins) . Panaxytriol can serve as a positive control in reporter gene assays for PXR and CAR activation and in primary human hepatocyte studies assessing CYP3A4 mRNA and activity changes. This application is critical for ensuring the safety and efficacy of botanical therapeutics entering clinical development.

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